molecular formula C24H28N6O3S2 B15098252 3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B15098252
M. Wt: 512.7 g/mol
InChI Key: KJYIYJOPPCBKPN-CYVLTUHYSA-N
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Description

This compound is a member of the 4H-pyrido[1,2-a]pyrimidin-4-one family, characterized by a fused bicyclic heteroaromatic core. Key structural features include:

  • Imidazole-containing side chain: A 3-(1H-imidazol-1-yl)propylamino group at position 2, which may enhance hydrogen-bonding capacity and metal coordination .
  • Methyl substitution: A 9-methyl group on the pyrido-pyrimidinone core, likely influencing steric and electronic properties .

The ethoxypropyl substituent on the thiazolidinone ring suggests improved solubility compared to purely hydrophobic analogs, while the imidazole group may confer bioactivity relevant to antimicrobial or kinase inhibition pathways .

Properties

Molecular Formula

C24H28N6O3S2

Molecular Weight

512.7 g/mol

IUPAC Name

(5Z)-3-(3-ethoxypropyl)-5-[[2-(3-imidazol-1-ylpropylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H28N6O3S2/c1-3-33-14-6-12-30-23(32)19(35-24(30)34)15-18-20(26-8-5-10-28-13-9-25-16-28)27-21-17(2)7-4-11-29(21)22(18)31/h4,7,9,11,13,15-16,26H,3,5-6,8,10,12,14H2,1-2H3/b19-15-

InChI Key

KJYIYJOPPCBKPN-CYVLTUHYSA-N

Isomeric SMILES

CCOCCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)NCCCN4C=CN=C4)/SC1=S

Canonical SMILES

CCOCCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)NCCCN4C=CN=C4)SC1=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the thiazolidinone ring, followed by the introduction of the ethoxypropyl group. Subsequent steps involve the formation of the pyrido[1,2-a]pyrimidin-4-one core and the attachment of the imidazolylpropyl group. Each step requires careful control of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with optimizations for cost-effectiveness and efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to handle large quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The ethoxy group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group would yield sulfoxides or sulfones, while reduction of the carbonyl groups would produce alcohols.

Scientific Research Applications

3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying enzyme interactions and protein binding.

    Medicine: Potential therapeutic applications due to its unique structure and functional groups.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with its targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally related to derivatives within the 4H-pyrido[1,2-a]pyrimidin-4-one family. Key comparisons are summarized below:

Table 1: Structural and Functional Comparisons

Compound ID/Reference Thiazolidinone Substituent Amino Group Substituent Key Differences/Implications
Target Compound 3-(3-Ethoxypropyl) 3-(1H-Imidazol-1-yl)propylamino Balanced hydrophilicity; imidazole enhances H-bonding.
3-(1-Phenylethyl) 3-(1H-Imidazol-1-yl)propylamino Increased lipophilicity (phenylethyl) may improve membrane permeability but reduce solubility.
3-(Furan-2-ylmethyl) 3-(Ethoxypropyl)amino Furan introduces aromaticity; potential for altered electronic effects vs. ethoxypropyl.
N/A (Pyrido-pyrimidinone core only) Varied (piperazine, morpholine derivatives) Piperazine/morpholine groups enhance solubility and pharmacokinetics.
3-(Tetrahydrofuran-2-ylmethyl) 4-Methylpiperidinyl Bulky substituents may reduce binding affinity to compact targets.

Key Observations :

Substituent Effects on Solubility :

  • The ethoxypropyl group in the target compound provides moderate hydrophilicity compared to the phenylethyl group in or the tetrahydrofuran-containing analog in .
  • Piperazine derivatives () exhibit superior aqueous solubility due to their polar amine groups .

Bioactivity Implications: The imidazole group in the target compound and may interact with metalloenzymes or receptors via coordination or H-bonding, a feature absent in morpholine or piperidine analogs . Thioxo groups in the thiazolidinone ring (common to all analogs) are critical for redox activity and sulfur-mediated interactions .

Methyl substitution at position 9 (target compound) may sterically hinder interactions compared to unsubstituted analogs .

Patent Trends :

  • European patent applications () highlight a focus on aryl and heteroaryl substitutions (e.g., 3,4-dimethoxyphenyl, 4-fluorophenyl) for optimizing target engagement in therapeutic contexts .

Biological Activity

The compound 3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that exhibits potential biological activities due to its unique structural features. This article explores its synthesis, biological evaluations, mechanisms of action, and comparisons with related compounds.

Synthesis

The synthesis of the compound typically involves several steps:

  • Formation of the Thiazolidinone Ring : This is achieved by reacting an amine with a carbonyl compound and a thiol under acidic or basic conditions.
  • Construction of the Pyridopyrimidinone Core : Involves cyclization of a pyridine derivative with an amine and a carbonyl compound.
  • Functional Group Modifications : Introduction of ethoxypropyl and hydroxypropyl groups through nucleophilic substitution reactions.

Biological Activity

The biological activity of this compound has been evaluated in various studies focusing on its potential as an anti-HIV agent and other therapeutic applications.

The exact mechanism of action remains to be fully elucidated. However, it is believed that the compound interacts with specific molecular targets such as enzymes or receptors, modulating their activity. This interaction may lead to various biological effects including:

  • Inhibition of Viral Replication : Similar to other compounds in its class, it may inhibit HIV integrase activity.
  • Antioxidant Activity : The thiazolidinone structure is known for its antioxidant properties.

Case Studies and Research Findings

Research has shown promising results regarding the biological efficacy of this compound:

  • Anti-HIV Activity : A study indicated that derivatives based on similar structures exhibited significant anti-HIV activity with low cytotoxicity. For example, compounds derived from 4-hydroxyquinoline scaffolds demonstrated effective inhibition against HIV integrase .
  • Comparative Studies : When compared to other thiazolidinones and pyridopyrimidinones, this compound's unique functional groups may confer distinct biological properties that enhance its therapeutic potential .

Data Table: Biological Activity Summary

Biological Activity Observed Effects Reference
Anti-HIVInhibition of viral replication
AntioxidantScavenging free radicals
CytotoxicityLow toxicity in cell lines

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